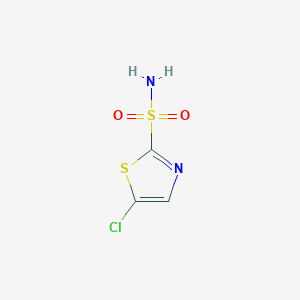

5-Chlorothiazole-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-thiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S2/c4-2-1-6-3(9-2)10(5,7)8/h1H,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELRPEXVWSKFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Chlorothiazole 2 Sulfonamide

Established Synthetic Pathways for Thiazole-Sulfonamide Structures

The construction of the 5-Chlorothiazole-2-sulfonamide scaffold can be achieved through a multi-step synthetic sequence that combines classical heterocyclic and sulfonamide formation reactions. A common approach involves the initial synthesis of a 2-amino-5-chlorothiazole precursor, followed by the introduction of the sulfonamide group.

A key strategy for the formation of the thiazole (B1198619) ring is the Hantzsch thiazole synthesis . This method involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea. To obtain the desired 5-chloro substitution, a suitable starting material would be a 1,1-dichloro-3-halopropanone, which upon reaction with thiourea, would yield 2-amino-5-chlorothiazole.

Once the 2-amino-5-chlorothiazole intermediate is obtained, the amino group can be converted to a sulfonyl chloride. This is typically achieved through a Sandmeyer-type reaction . The 2-amino group is first diazotized using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, to form a diazonium salt. nih.gov This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 5-chlorothiazole-2-sulfonyl chloride.

The final step is the amination of the sulfonyl chloride to form the sulfonamide. This is generally accomplished by reacting the 5-chlorothiazole-2-sulfonyl chloride with ammonia or an appropriate amine. This reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Hantzsch Thiazole Synthesis | 1,3-dichloroacetone, Thiourea | 2-amino-5-chlorothiazole |

| 2 | Diazotization | Sodium nitrite, Hydrochloric acid | 5-chlorothiazole-2-diazonium chloride |

| 3 | Sulfonylation (Sandmeyer-type) | Sulfur dioxide, Copper(I) chloride | 5-chlorothiazole-2-sulfonyl chloride |

| 4 | Amination | Ammonia | This compound |

Advancements in Green Chemistry Approaches for Sulfonamide Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemical manufacturing. For the synthesis of sulfonamides, including this compound, several green chemistry principles can be applied to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

One notable advancement is the use of solvent-free reaction conditions . The Hantzsch thiazole synthesis, for instance, can be performed by grinding the reactants together in a mortar and pestle, sometimes with the addition of a minimal amount of a liquid to facilitate the reaction, thereby significantly reducing solvent waste.

Another green approach is the utilization of water as a solvent . While many organic reactions are traditionally carried out in volatile organic solvents, conducting the amination of sulfonyl chlorides in aqueous media, where feasible, can offer a safer and more sustainable alternative.

Furthermore, the development of catalytic methods for sulfonamide synthesis is a key area of green chemistry research. Palladium-catalyzed cross-coupling reactions, for example, can be employed to form the C-S bond necessary for the sulfonyl chloride precursor under milder conditions than traditional methods. Additionally, catalytic amidation of sulfonyl fluorides, which are more stable and less susceptible to hydrolysis than sulfonyl chlorides, represents a promising green alternative.

Strategies for Diversification and Analog Generation of this compound

The generation of analogs of this compound is crucial for exploring its chemical space and for structure-activity relationship (SAR) studies in various applications. Diversification can be achieved by modifying both the thiazole ring and the sulfonamide moiety.

Exploration of Substituent Effects on the Thiazole Ring

The thiazole ring of this compound offers a primary site for modification at the C4 position. The introduction of various substituents at this position can significantly influence the electronic properties and steric profile of the molecule.

Starting with a different α-haloketone in the Hantzsch synthesis allows for the direct incorporation of substituents at the C4 position. For example, using a 1,1-dichloro-3-halopropanone with a substituent at the 2-position would lead to a 4-substituted-2-amino-5-chlorothiazole precursor. A variety of alkyl and aryl groups can be introduced in this manner.

The following table illustrates potential C4-substituted analogs that could be synthesized:

| C4-Substituent | Precursor α-haloketone |

| Methyl | 1,1-dichloro-3-halobutan-2-one |

| Ethyl | 1,1-dichloro-3-halopentan-2-one |

| Phenyl | 1,1-dichloro-3-halo-1-phenylpropan-2-one |

| 4-Fluorophenyl | 1,1-dichloro-3-halo-1-(4-fluorophenyl)propan-2-one |

Modifications of the Sulfonamide Moiety

The sulfonamide group is another key site for chemical derivatization. The synthesis of N-substituted sulfonamides can be readily achieved by reacting 5-chlorothiazole-2-sulfonyl chloride with primary or secondary amines instead of ammonia. This allows for the introduction of a wide array of functional groups, which can modulate properties such as solubility, lipophilicity, and biological activity.

The reaction conditions for N-substitution are generally mild and involve stirring the sulfonyl chloride with the desired amine in a suitable solvent, often in the presence of a base like triethylamine or pyridine to scavenge the HCl produced.

Below is a table of representative N-substituted analogs and the corresponding amine starting materials:

| N-Substituent | Amine Reactant |

| Methyl | Methylamine |

| Ethyl | Ethylamine |

| Benzyl | Benzylamine |

| Morpholinyl | Morpholine |

| Piperidinyl | Piperidine |

The systematic exploration of these synthetic and derivatization strategies allows for the creation of a diverse library of this compound analogs, enabling detailed investigation into their chemical and physical properties.

In-depth Analysis of this compound Derivatives Reveals Limited Specific Research Data

A comprehensive review of available scientific literature reveals a significant lack of specific research focused solely on the chemical compound “this compound” and its derivatives within the detailed pharmacological framework requested. While extensive research exists for the broader classes of thiazole, benzothiazole (B30560), and thiadiazole sulfonamides as therapeutic agents, data pertaining directly to the 5-chloro-substituted thiazole-2-sulfonamide scaffold is not sufficiently available to construct a detailed analysis on its carbonic anhydrase inhibition kinetics, molecular interactions, and specific antimicrobial spectrum as outlined.

The available research on related sulfonamide compounds provides a general context but does not offer the specific data points required for a granular analysis of this compound derivatives. This includes a lack of published comparative inhibition kinetics against human carbonic anhydrase isoforms (hCA I, II, IX, XII), specific molecular docking or crystallographic studies to detail its binding mechanisms, and targeted investigations into its efficacy against drug-resistant bacteria and fungi.

Therefore, while the foundational principles of sulfonamide pharmacology are well-established, a scientifically rigorous article focusing exclusively on the detailed aspects of this compound derivatives cannot be generated at this time due to the absence of specific and detailed research findings in the public domain. Further experimental research is necessary to fully characterize the pharmacological spectrum and mechanism of action of this particular chemical entity.

Pharmacological Spectrum and Mechanism of Action of 5 Chlorothiazole 2 Sulfonamide Derivatives

Antimicrobial Activity Investigations

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of sulfonamides is historically well-established, and derivatives incorporating the 5-chlorothiazole moiety often exhibit potent antibacterial and antifungal properties. The primary and most widely accepted mechanism of action for sulfonamide-based antimicrobials is the inhibition of folate biosynthesis, which is essential for microbial survival.

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS). researchgate.net This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a crucial precursor in the synthesis of folic acid. Due to their structural similarity to PABA, sulfonamide derivatives bind to the active site of DHPS, preventing the natural substrate from binding and thereby halting the folic acid pathway. researchgate.net Since folic acid is a vital component for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, its depletion leads to the cessation of microbial growth and replication. researchgate.net

Beyond the classic DHPS inhibition, thiazole-containing compounds are being investigated for other antimicrobial mechanisms. Some studies suggest that certain thiazole (B1198619) derivatives may inhibit other essential bacterial enzymes, such as DNA gyrase and topoisomerase IV (ParE), which are involved in DNA replication and repair. nih.gov Inhibition of these type II topoisomerases can lead to a broad-spectrum bactericidal effect. nih.gov Furthermore, the physicochemical properties of some thiazole derivatives, described as amphiphilic, may facilitate their integration into microbial cell membranes, potentially disrupting membrane integrity and function. mdpi.com

Anticancer Potential and Associated Molecular Pathways

The sulfonamide group is a key pharmacophore in the design of numerous anticancer agents. When combined with the 5-chlorothiazole scaffold, these derivatives demonstrate significant potential in oncology through various mechanisms, including direct cytotoxicity and the modulation of critical signaling pathways involved in cancer progression.

Derivatives of 5-Chlorothiazole-2-sulfonamide have shown potent cytotoxic and anti-proliferative effects against a range of human cancer cell lines. Research has demonstrated that these compounds can inhibit cancer cell growth, induce programmed cell death (apoptosis), and disrupt the cell cycle. mdpi.com

For instance, studies on various sulfonamide derivatives have reported significant growth inhibition (GI50) values. One study identified 2,5-Dichlorothiophene-3-sulfonamide as a promising anticancer agent with GI50 values of 7.2 µM against HeLa (cervical cancer), 4.62 µM against MDA-MB-231 (breast cancer), and 7.13 µM against MCF-7 (breast cancer) cells. mdpi.com Another derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, inhibited the growth of HCT116 colon carcinoma cells with an EC50 value of 7.1 µM. mdpi.com The cytotoxic effects are often mediated by the induction of apoptosis, a controlled process of cell death that is crucial for eliminating malignant cells. mdpi.com

| Compound Derivative | Cancer Cell Line | Cell Type | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | Cervical Cancer | GI50 | 7.2 ± 1.12 | mdpi.com |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | Breast Cancer | GI50 | 4.62 ± 0.13 | mdpi.com |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | Breast Cancer | GI50 | 7.13 ± 0.13 | mdpi.com |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 | Colon Carcinoma | EC50 | 7.1 ± 0.6 | mdpi.com |

In addition to direct cytotoxicity, this compound derivatives can interfere with specific molecular pathways that drive cancer growth and survival.

Carbonic Anhydrase (CA) Inhibition : A primary mechanism for many sulfonamide-based anticancer agents is the inhibition of carbonic anhydrases (CAs). nih.govdergipark.org.tr Specifically, the tumor-associated isoforms CA IX and CA XII are overexpressed in many aggressive cancers and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis. dergipark.org.trnih.gov The sulfonamide moiety binds to the zinc ion in the active site of these enzymes, effectively inhibiting their activity. dergipark.org.tr Thiazole-sulfonamide derivatives have been specifically studied as potent inhibitors of these isoforms, making them promising candidates for anticancer therapy targeting the tumor microenvironment. nih.gov

WNT/β-catenin Pathway Modulation : Dysregulation of the Wingless/integrase-1 (WNT)/β-catenin signaling pathway is a hallmark of several cancers, particularly colon cancer. mdpi.com Research has identified a chloro-substituted indole sulfonamide derivative that acts as a negative modulator of this pathway. It functions by inhibiting the binding of Dishevelled (DVL) proteins to the Frizzled receptor, which is an upstream event in the WNT signaling cascade. By turning off this aberrant activation, the compound can effectively inhibit the proliferation of WNT-dependent cancer cells. mdpi.com

Kinase Inhibition : The 2-aminothiazole (B372263) core, a structure related to 5-chlorothiazole, is present in several clinically approved kinase inhibitors. Derivatives based on this scaffold have been investigated as inhibitors of key oncogenic kinases such as PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin), which are central regulators of cell growth, proliferation, and survival. nih.gov

Other Emerging Biological Activities and Therapeutic Applications

The therapeutic potential of this compound derivatives extends beyond antimicrobial and anticancer applications, with significant research highlighting their roles in inflammation and pain modulation.

A significant body of research points to the anti-inflammatory properties of thiazole and sulfonamide derivatives, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. scholarsresearchlibrary.com There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation. scholarsresearchlibrary.com

Many selective COX-2 inhibitors feature a sulfonamide or a related moiety, which is crucial for binding within the active site of the COX-2 enzyme. nih.gov The sulfonamide group often forms key hydrogen bond interactions with amino acid residues, such as Arg513, anchoring the inhibitor and conferring selectivity. nih.gov A study on pyrazole sulfonamide derivatives incorporating a 2-chlorothiazole group reported potent and selective COX-2 inhibition with an IC50 value of 0.4 µM. nih.gov Some thiazole derivatives have also been identified as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade, offering a broader anti-inflammatory effect. nih.govnih.gov

| Compound Class | Target Enzyme | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Pyrazole sulfonamide with 2-chlorothiazole group | COX-2 | IC50 | 0.4 | nih.gov |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | IC50 | 0.127 | nih.gov |

The analgesic potential of this compound derivatives is an emerging area of investigation, with a strong mechanistic link to their activity as carbonic anhydrase inhibitors (CAIs). Thiazole sulfonamides are a well-established class of CAIs, with some compounds being used clinically for other indications. nih.gov

Recent studies have connected the activity of CAs to pain pathways, particularly neuropathic pain. The proposed mechanism involves the modulation of bicarbonate-dependent depolarization through GABA-A receptors in the nervous system. nih.gov By inhibiting CAs, these compounds may alter ion and pH balance in neurons, thereby reducing neuronal hyperexcitability associated with chronic pain states. The clinical use of certain sulfonamides, such as zonisamide, as antiepileptic drugs further supports their potential to modulate neuronal activity, a mechanism that often overlaps with analgesic pathways. researchgate.net

Structure Activity Relationship Sar and Ligand Design for 5 Chlorothiazole 2 Sulfonamide Analogues

Elucidation of Key Structural Features Critical for Biological Activity

The biological activity of 5-Chlorothiazole-2-sulfonamide and its analogues is dictated by the interplay of its core components: the thiazole (B1198619) ring, the sulfonamide group, and various substituents.

The Thiazole Ring : This five-membered heterocycle acts as the central scaffold, providing a rigid framework that orients the other functional groups in a specific spatial arrangement for optimal target interaction. researchgate.net The nitrogen and sulfur atoms within the ring are crucial, influencing the molecule's electronic properties and potential for hydrogen bonding. researchgate.net The thiazole nucleus is a key feature in numerous FDA-approved drugs, underscoring its importance for conferring biological activity. nih.govglobalresearchonline.net

The Sulfonamide Group (-SO₂NH₂) : The sulfonamide moiety is a critical pharmacophore responsible for the biological action of many analogues, particularly as enzyme inhibitors. nih.gov In many contexts, such as the inhibition of carbonic anhydrases (CAs), the sulfonamide acts as a potent zinc-binding group (ZBG). iaea.org The deprotonated sulfonamide nitrogen coordinates with the Zn(II) ion in the enzyme's active site, anchoring the inhibitor and blocking the enzyme's function. iaea.orgresearchgate.net The acidity of the sulfonamide proton is a key determinant of binding affinity.

Substituents on the Thiazole Ring : Modifications to the thiazole ring itself significantly impact activity. The nature of the substituent at various positions can affect how the molecule fits into the binding pocket of its target enzyme or receptor. nih.gov For instance, in certain series of thiazole derivatives, lipophilic groups at the C4 position have been shown to yield better results, while the size of the substituent also plays a role. nih.gov

The combination of these features creates a versatile platform for drug design. The thiazole provides the structural foundation, while the sulfonamide group often serves as the primary point of interaction with the biological target.

Impact of Halogenation on Pharmacological Profile and Target Recognition

The introduction of halogen atoms, such as the chlorine at the 5-position in this compound, is a common and effective strategy in medicinal chemistry to modulate a compound's pharmacological profile.

Halogenation, particularly with electronegative atoms like chlorine, fluorine, and bromine, often enhances the biological activity of thiazole sulfonamides. This enhancement is frequently attributed to the electron-withdrawing nature of halogens. This property can increase the acidity of the sulfonamide proton, facilitating its deprotonation and strengthening its interaction with metal ions, like zinc, in enzyme active sites. researchgate.net

Studies on various thiazole derivatives have consistently shown that halogen substitution can lead to improved potency. For example, research on anticonvulsant thiazole derivatives indicated that a para-halogen-substituted phenyl group attached to the thiazole ring was important for activity. nih.gov In another study on antioxidant 2-aminothiazole (B372263) sulfonamides, a derivative with a chlorine atom at the para-position of an attached benzene (B151609) ring displayed the highest activity. nih.gov The presence of a C-F bond was also identified as a key property influencing antioxidant activity. nih.gov

From a molecular orbital perspective, halogen substitutions can alter the electronic properties of the entire molecule. Bromo and fluoro substitutions on related 2-aminothiazole derivatives have been shown to slightly increase the HOMO-LUMO energy gap, which can affect the molecule's reactivity and stability. researchgate.net This modification of electronic distribution can fine-tune the molecule's ability to recognize and bind to its specific biological target.

Below is a table summarizing findings on the effect of halogenation in various thiazole sulfonamide analogue series.

| Compound Series | Halogen Substituent | Position | Observed Effect on Activity |

| Antioxidant 2-aminothiazole sulfonamides | Chlorine (Cl) | para on benzene ring | Highest DPPH scavenging activity (90.09%) nih.gov |

| Anticonvulsant disubstituted 1,3-thiazoles | Halogen (general) | para on phenyl ring | Important for significant anticonvulsant action nih.gov |

| Antimicrobial 2-pyrazolin-1-yl-thiazoles | Bromine (Br) | para on phenyl at C4 | Increased antifungal and antituberculosis activity nih.gov |

| Antibacterial thiazole derivatives | Dichloro substitution | - | More potent than monosubstituted derivatives nih.gov |

Influence of Sulfonamide Substitutions on Binding Affinity and Selectivity

While the primary (unsubstituted) sulfonamide group (-SO₂NH₂) is a powerful zinc-binding moiety, substitutions on the sulfonamide nitrogen (N1 position) or modifications to create secondary sulfonamides can profoundly influence binding affinity and, crucially, selectivity for specific targets. nih.gov

One of the most successful strategies in designing selective enzyme inhibitors, particularly for carbonic anhydrases, is the "tail approach". nih.gov This method involves attaching various chemical moieties (tails) to the primary scaffold containing the zinc-binding sulfonamide group. These tails extend into other regions of the enzyme's active site, forming additional interactions that can enhance binding affinity and confer selectivity for one enzyme isoform over another. nih.gov

The nature of these appended tails is a critical determinant of activity and selectivity. Studies on thiazole sulfonamide derivatives targeting carbonic anhydrase isoforms have shown that the type of aromatic moiety in the tail is a key factor. For instance, a phenyl ring was found to be more effective than a 2-pyridyl moiety in certain contexts. nih.govmdpi.com The flexibility of the linker connecting the tail to the main scaffold can also be optimized to improve isoform selectivity. nih.gov

Furthermore, replacing the primary sulfonamide with other functional groups or creating secondary sulfonamides can alter the binding mode and pharmacological profile. This strategy has been explored to develop analogues with different therapeutic applications. Historically, the progression from simple sulfonamides to N1-substituted derivatives was a pivotal step in developing drugs with improved properties. annualreviews.org

The following table illustrates how different substitutions and "tail" approaches in related benzothiazole (B30560) sulfonamide analogues affect their inhibitory activity against different human carbonic anhydrase (hCA) isoforms, demonstrating the impact on affinity and selectivity.

| Base Scaffold | Substitution / "Tail" | Target (Isoform) | Inhibition Constant (Kᵢ) |

| Thiophene-sulfonamide | Substituted-benzylsulfanyl tail | hCA I | Weak inhibition (683–4250 nM) nih.gov |

| Thiophene-sulfonamide | Substituted-benzylsulfanyl tail | hCA II | Effective inhibition (nanomolar range) nih.gov |

| Ethoxzolamide derivative | Phenyl moiety in tail | hCA IX | 10-fold increase in potency vs. other derivatives nih.gov |

| Thiazole sulfonamide | Phenyl ring in tail | Various hCA isoforms | More effective than 2-pyridyl moiety mdpi.com |

By systematically modifying the substituents on and around the sulfonamide group, researchers can fine-tune the binding characteristics of this compound analogues to achieve desired potency and selectivity for specific biological targets.

Computational Chemistry and Molecular Modeling in 5 Chlorothiazole 2 Sulfonamide Research

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein target. This technique is instrumental in understanding the binding mode of 5-chlorothiazole-2-sulfonamide derivatives and predicting their binding affinity.

Research has shown that the sulfonamide group (-SO₂NH₂) is a critical pharmacophore that acts as a "zinc anchor" in metalloenzymes like carbonic anhydrases (CAs). nih.gov Molecular docking studies on various thiazole-sulfonamide derivatives have elucidated their interactions within the active sites of several key biological targets. For instance, docking analyses of thiazole-based sulfonamides with carbonic anhydrase IX, a tumor-associated protein, revealed that the sulfonamide group coordinates with the essential Zn²⁺ ion in the active site. nih.govnih.gov The thiazole (B1198619) ring and its substituents further stabilize the complex through hydrogen bonds and hydrophobic interactions with surrounding amino acid residues such as Gln92, His94, His96, and Thr200. mdpi.comnih.gov

In studies targeting bacterial enzymes, such as MurE ligase, docking simulations have been used to explore the potential antibacterial mechanisms of novel thiazole-sulfonamide hybrids. nih.gov These simulations help in understanding how modifications to the core structure can enhance binding affinity and selectivity. The predicted binding affinity, often expressed as a docking score or free energy of binding (ΔG), allows for the ranking of virtual compounds and prioritizes the most promising candidates for synthesis and biological evaluation. nih.govuomustansiriyah.edu.iq For example, docking studies of certain derivatives against the 1AZM protein target showed binding affinities ranging from -6.8 to -8.2 kcal/mol, which were superior to the standard inhibitor acetazolamide (-5.25 kcal/mol). nih.gov

Table 1: Representative Molecular Docking Results for Thiazole Sulfonamide Derivatives

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazole Sulfonamides | Carbonic Anhydrase IX (CA IX) | -8.1 to -9.2 | Gln92, His68, Asn66, Thr200 nih.gov |

| Thiazole-Sulfanilamides | Carbonic Anhydrase IX (CA IX) | Higher S scores than acetazolamide | Not specified nih.gov |

| Saccharide-modified Thiadiazole Sulfonamides | Carbonic Anhydrase IX (CA IX) | Not specified | Gln71, Gln92, His119, Thr200 mdpi.com |

| N-substituted Sulfonamides | 1AZM | -6.8 to -8.2 | Not specified nih.gov |

This table is for illustrative purposes and combines data from studies on various thiazole sulfonamide derivatives to demonstrate the application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models are crucial for predicting the activity of unsynthesized compounds, thereby guiding lead optimization. nih.govexcli.de

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as electronic (e.g., electronegativity), steric (e.g., van der Waals volume), and hydrophobic (e.g., logP) characteristics. nih.gov Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov

For a series of 54 aminothiazole and thiazolesulfonamide derivatives investigated as reversible LSD-1 inhibitors, 2D and 3D-QSAR models were successfully constructed and validated. nih.gov The models showed good internal and external predictive power, with validation parameters such as q² (cross-validated R²) values of 0.691 and 0.701, and r²_pred (predictive R²) values of 0.785 and 0.644, respectively. nih.gov Such validated models can reliably predict the inhibitory activity of new compounds in the same class. QSAR studies on antioxidant 2-aminothiazole (B372263) sulfonamide derivatives also yielded models with high predictive performance, identifying properties like mass, polarizability, and the presence of specific bonds as key influencers of activity. nih.govnih.gov

Table 2: Statistical Validation Parameters for Representative QSAR Models of Thiazole Derivatives

| Compound Series | Activity | Model Type | R² (Training Set) | Q² (Cross-validation) | R² (External Test Set) |

|---|---|---|---|---|---|

| Aminothiazole & Thiazolesulfonamide | LSD-1 Inhibition (2D) | HQSAR | 0.894 | 0.691 | 0.785 nih.gov |

| Aminothiazole & Thiazolesulfonamide | LSD-1 Inhibition (3D) | CoMFA | 0.937 | 0.701 | 0.644 nih.gov |

| 2-Aminothiazole Sulfonamides | Antioxidant (DPPH) | MLR | 0.9966 | 0.9614 | Not Reported excli.de |

| 2-Aminothiazole Sulfonamides | Antioxidant (SOD) | MLR | 0.9956 | 0.9773 | Not Reported excli.de |

This table presents statistical data from various QSAR studies on thiazole-containing compounds to illustrate the robustness of the models.

The key descriptors identified from these models provide valuable insights into the structural requirements for enhanced activity. For example, fragment contribution maps can highlight which parts of the molecule are favorable or unfavorable for biological activity, guiding chemists in making targeted structural modifications. nih.gov

Molecular Dynamics Simulations of Ligand-Protein Complexes

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational behavior of the complex over time. nih.gov MD simulations are performed on the most promising docked poses to validate the binding mode and evaluate the stability of the interactions. nih.govnih.gov

In an MD simulation, the movements of atoms in the protein-ligand complex are calculated over a period, typically nanoseconds to microseconds, providing a trajectory of the system's behavior. escholarship.org Key metrics analyzed from these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.net

RMSD: This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable and low RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov For example, simulations of thiazole derivatives bound to their target often show RMSD values that plateau within an acceptable range (e.g., < 3 Å), indicating a stable complex. nih.gov

RMSF: This metric identifies the flexibility of individual amino acid residues in the protein. researchgate.net Analyzing the RMSF of residues in the binding pocket can reveal which amino acids have the most significant interactions with the ligand.

MD simulations have been used to confirm the stability of thiazole-based compounds in the active sites of targets like the Epidermal Growth Factor Receptor (EGFR) and carbonic anhydrases. nih.govnih.gov The simulations can also reveal the persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation time, providing stronger evidence for the proposed binding mechanism than docking alone. nih.govajgreenchem.com

Table 3: Summary of Molecular Dynamics Simulation Parameters for Thiazole/Sulfonamide Complexes

| Ligand-Protein Complex | Simulation Time (ns) | Key Findings/Stability Metrics |

|---|---|---|

| Thiazole Hydrazone - EGFR | Not Specified | Confirmed stability and energy profiles of the hybrids. nih.gov |

| Triazole Sulfonamide - CA IX | 100 | Stable binding confirmed by RMSD, RMSF, and H-bond analysis. nih.gov |

| Benzimidazole Derivative - SARS-CoV-2 Mpro | 100 | Complex completed simulation without much fluctuation (average RMSD ~1.8 Å), suggesting high stability. nih.gov |

This table summarizes findings from MD simulations of various related compounds to illustrate the application and outcomes of this technique.

In Silico Prediction of Metabolic Pathways and Toxicity Mechanisms

Beyond efficacy, the safety profile of a drug candidate is paramount. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used early in the drug discovery process to flag potential liabilities of this compound derivatives.

Toxicity Prediction: A variety of computational models can predict potential toxicity. These models are often based on large databases of known toxic compounds and use rule-based or statistical approaches. For instance, software like ToxTree can employ decision trees such as the Cramer Rules or the Benigni/Bossa rulebase to classify compounds based on their structural alerts for toxicity. fip.org The Benigni/Bossa rulebase, for example, is used to predict the potential for mutagenicity and carcinogenicity (both genotoxic and non-genotoxic). fip.org In silico studies on aminothiazole derivatives have suggested that while some may fall into a high toxicity class by certain rules, they may also be predicted as non-carcinogenic, highlighting the need for a consensus approach and eventual experimental validation. fip.org

Metabolic Pathway Prediction: Predicting the metabolic fate of a compound is crucial for understanding its pharmacokinetics and potential for drug-drug interactions. In silico metabolism prediction tools identify which sites on the this compound molecule are most likely to be modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. These programs use knowledge-based systems or machine learning models to predict common metabolic reactions like hydroxylation, N-dealkylation, or conjugation (e.g., glucuronidation). While specific metabolic pathway predictions for this compound are not widely published, the general metabolism of related sulfonamides and heterocyclic compounds can be computationally modeled. For example, the metabolism of fluorouracil (5-FU) is well-characterized and involves both anabolic and catabolic pathways, which can be studied to understand the principles of metabolic prediction. mdpi.com In silico tools can predict the likelihood of a compound inhibiting or inducing major CYP enzymes (e.g., CYP3A4, CYP2D6), which is critical for avoiding adverse drug interactions. gjpb.de

Table 4: Common In Silico Toxicity and Metabolism Predictions

| Prediction Parameter | Method/Tool | Interpretation |

|---|---|---|

| Carcinogenicity | Benigni/Bossa Rulebase | Predicts risk of genotoxic or non-genotoxic carcinogenesis based on structural alerts. fip.org |

| Mutagenicity | Ames test prediction models | Predicts the likelihood of a compound causing mutations in bacterial strains, an indicator of mutagenic potential. |

| Hepatotoxicity | Database- and QSAR-based models | Predicts the potential for the compound to cause liver injury. mdpi.com |

| CYP Inhibition | Docking/QSAR models | Predicts whether the compound is likely to inhibit key drug-metabolizing enzymes, indicating a risk of drug-drug interactions. gjpb.de |

Prodrug Strategies and Biopharmaceutical Enhancement of 5 Chlorothiazole 2 Sulfonamide

Rationale for Prodrug Design to Overcome Biopharmaceutical Challenges

The primary motivation for developing prodrugs of 5-Chlorothiazole-2-sulfonamide stems from the need to overcome inherent biopharmaceutical limitations that can curtail its efficacy. Generally, sulfonamide-based compounds can face challenges such as poor aqueous solubility, limited membrane permeability, and susceptibility to rapid metabolism, leading to low oral bioavailability. nih.govebrary.net

Enhancing Permeability and Absorption: The ability of a drug to permeate biological membranes, such as the intestinal epithelium, is crucial for its systemic absorption. The physicochemical properties of this compound, including its polarity and hydrogen bonding capacity, may restrict its passive diffusion across lipid bilayers. Prodrugs can be designed to be more lipophilic than the parent compound, thereby facilitating their transport across cellular membranes. nih.govresearchgate.net For instance, a sulfenamide (B3320178) prodrug of the hydrophilic drug metformin (B114582) was designed to improve its permeability and oral absorption. nih.govresearchgate.net

Modulating Metabolism and Pharmacokinetics: Rapid pre-systemic metabolism can significantly reduce the amount of active drug that reaches the systemic circulation. The sulfonamide moiety and the thiazole (B1198619) ring in this compound could be susceptible to enzymatic degradation. Prodrugs can be designed to protect the parent molecule from metabolic enzymes, thereby prolonging its half-life and improving its pharmacokinetic profile. ebrary.net

The following table summarizes the potential biopharmaceutical challenges of this compound and the corresponding rationale for a prodrug approach.

| Potential Biopharmaceutical Challenge | Rationale for Prodrug Design |

| Poor Aqueous Solubility | Introduction of a hydrophilic promoiety to enhance dissolution in the gastrointestinal tract. |

| Low Membrane Permeability | Masking of polar functional groups to increase lipophilicity and facilitate passive diffusion. |

| Rapid Pre-systemic Metabolism | Chemical modification of metabolically labile sites to protect the drug from enzymatic degradation. |

| Insufficient Oral Bioavailability | A combination of the above strategies to increase the overall fraction of the administered dose that reaches systemic circulation. |

Design and Synthesis of Novel Prodrugs of this compound

The design of prodrugs for this compound would involve the temporary modification of its sulfonamide group. The goal is to create a derivative that possesses improved biopharmaceutical properties and is capable of reverting to the active parent drug in vivo. Common prodrug strategies for sulfonamides include the formation of N-acyl, N-Mannich base, or sulfenamide derivatives. nih.govmdpi.com

N-Acyl Sulfonamide Prodrugs: One common approach is the acylation of the sulfonamide nitrogen. The synthesis of such prodrugs would likely involve the reaction of this compound with a suitable acylating agent, such as an acid chloride or anhydride, in the presence of a base. The choice of the acyl group can be tailored to modulate the physicochemical properties of the resulting prodrug. For example, using a lipophilic acyl group could enhance membrane permeability, while a hydrophilic acyl group could improve aqueous solubility.

A hypothetical synthesis of an N-acyl prodrug of this compound is presented below:

Sulfenamide Prodrugs: Another strategy involves the formation of a sulfenamide linkage. The synthesis of sulfenamide prodrugs of sulfonamides has been explored to enhance the permeability of polar drugs. nih.govresearchgate.net This would involve reacting this compound with a sulfenyl chloride. The resulting sulfenamide is generally more lipophilic than the parent sulfonamide.

The table below outlines potential prodrug designs for this compound and the intended biopharmaceutical enhancement.

| Prodrug Design | Synthetic Approach | Intended Enhancement |

| N-Alkyl/Aryl Sulfonamide | Reaction with alkyl or aryl halides | Increased lipophilicity, enhanced permeability |

| N-Acyloxymethyl Sulfonamide | Reaction with acyloxymethyl halides | Improved solubility and permeability |

| N-Phosphoryl Sulfonamide | Reaction with phosphorylating agents | Increased aqueous solubility for parenteral administration |

Investigation of In Vivo Release Mechanisms and Bioactivation Pathways

A critical aspect of prodrug design is ensuring that the prodrug is efficiently and selectively converted to the active parent drug at the desired site of action. The bioactivation of sulfonamide prodrugs typically relies on enzymatic or chemical hydrolysis of the promoiety.

Enzymatic Hydrolysis: Many prodrugs are designed to be substrates for ubiquitous enzymes such as esterases, amidases, or phosphatases. nih.gov For instance, N-acyl sulfonamide prodrugs can be hydrolyzed by amidases to release the parent sulfonamide. The rate of this hydrolysis can be influenced by the nature of the acyl group.

Chemical Hydrolysis: Some prodrugs are designed to be chemically labile under specific physiological conditions, such as the pH of the gastrointestinal tract or the reductive environment within cells. For example, sulfenamide prodrugs can be cleaved by endogenous thiols like glutathione, which is present in high concentrations in many cells. nih.govresearchgate.net This reductive cleavage would regenerate the active sulfonamide.

A study on a sulfenamide prodrug of metformin demonstrated that its bioactivation was mediated by reduced glutathione. nih.gov This mechanism suggests that a similar approach could be viable for this compound.

The anticipated in vivo release mechanism for a hypothetical sulfenamide prodrug of this compound is depicted below:

The table below summarizes potential in vivo release mechanisms for different prodrugs of this compound.

| Prodrug Type | Bioactivation Mechanism | Key Enzymes/Factors |

| N-Acyl Sulfonamide | Enzymatic hydrolysis | Amidases, Carboxylesterases |

| N-Acyloxymethyl Sulfonamide | Enzymatic hydrolysis | Esterases |

| Sulfenamide | Reductive cleavage | Glutathione, other endogenous thiols |

Advanced Preclinical Evaluation and Translational Research of 5 Chlorothiazole 2 Sulfonamide

In Vitro Pharmacological Profiling in Complex Biological Systems

The in vitro pharmacological profile of a compound provides crucial insights into its biological activity and potential therapeutic applications. For 5-Chlorothiazole-2-sulfonamide, a comprehensive evaluation would involve assessing its effects on various cell-based assays and biological systems. Based on the activities of related thiazole (B1198619) sulfonamides, several areas of pharmacological interest emerge.

Antiproliferative and Cytotoxic Activity:

Thiazole derivatives are recognized for their potential as anticancer agents. researchgate.netresearchgate.net Studies on sulfone derivatives of a 5-nitrothiazole (B1205993) series have demonstrated promising selective in vitro antiproliferative activity against HepG2 human cancer cell lines. mdpi.com Similarly, various thiazole derivatives have shown cytotoxic effects on different human cancer cell lines, including leukemia cells. researchgate.net The antiproliferative activity of these compounds is often evaluated using assays that measure cell viability, such as the MTT assay.

Neuroprotective Effects:

A series of multifunctional thiazole sulfonamides have been evaluated for their neuroprotective capabilities against 6-hydroxydopamine (6-OHDA)-induced damage in human neuronal SH-SY5Y cells, a model for Parkinson's disease. nih.govrsc.org Pretreatment with certain thiazole sulfonamides significantly improved cell viability, reduced lactate (B86563) dehydrogenase (LDH) leakage, prevented mitochondrial dysfunction, and mitigated intracellular oxidative stress. nih.govrsc.org The mechanism of this neuroprotection may involve the activation of sirtuin 1 (SIRT1). nih.govrsc.org

Antimicrobial Activity:

The sulfonamide moiety is a well-known pharmacophore in antimicrobial agents. nih.gov Thiazole derivatives have also demonstrated a broad spectrum of antimicrobial activities. mdpi.com A series of novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold were evaluated for their in vitro activity against various bacteria and mycobacteria. nih.gov For instance, 4-Amino-N-(thiazol-2-yl)benzenesulfonamide showed notable activity against M. kansasii. nih.gov

Table 1: Representative In Vitro Activities of Thiazole Sulfonamide Derivatives

| Compound Class | Biological System | Observed Effect | Potential Implication for this compound |

|---|---|---|---|

| 5-Nitrothiazole Sulfones | HepG2 cancer cells | Selective antiproliferative activity mdpi.com | Potential as an anticancer agent |

| Thiazole Sulfonamides | SH-SY5Y neuronal cells | Neuroprotection against 6-OHDA induced damage nih.govrsc.org | Potential therapeutic for neurodegenerative diseases |

| 5-Chloro-2-hydroxybenzamide Sulfonamides | Staphylococcus aureus (MRSA) | Antibacterial activity nih.gov | Potential as an antimicrobial agent |

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | Antimycobacterial activity nih.gov | Potential as an antimycobacterial agent |

In Vivo Efficacy Studies in Relevant Disease Models

Translating in vitro findings to in vivo efficacy is a critical step in drug development. While no specific in vivo studies for this compound are currently available, research on related compounds provides a framework for potential animal models and therapeutic indications.

Anticancer Efficacy:

Given the in vitro antiproliferative activity of thiazole derivatives, in vivo efficacy would typically be assessed in xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound to evaluate its effect on tumor growth.

Neuroprotective Efficacy:

For neurodegenerative diseases, animal models that mimic the pathology of the human condition are employed. For instance, the 6-OHDA-induced rat model of Parkinson's disease is commonly used to assess the efficacy of neuroprotective agents.

Antimicrobial and Antifungal Efficacy:

In vivo efficacy of antimicrobial agents is evaluated in animal models of infection. For example, a study on thiazole derivatives investigated their therapeutic potential in a mouse model of cryptococcosis, a fungal infection. nih.gov The study found that certain derivatives improved survival rates by reducing the fungal load in the lungs and brain. nih.gov

Cardiovascular Efficacy:

Thiazide diuretics, which share structural similarities with this compound, are used in the management of hypertension and edema. wikipedia.org A study on hydrochlorothiazide (B1673439) in a rat model of heart failure demonstrated that it could improve cardiac function and remodeling by reducing oxidative stress. researchgate.net

Table 2: Potential In Vivo Models for Efficacy Studies Based on Related Compounds

| Therapeutic Area | Relevant Disease Model | Key Endpoints | Example from Related Compounds |

|---|---|---|---|

| Oncology | Human tumor xenografts in mice | Tumor growth inhibition, survival | - |

| Neuroprotection | 6-OHDA-induced Parkinson's disease model in rats | Behavioral recovery, neuronal survival | - |

| Infectious Disease | Murine model of cryptococcosis | Fungal burden, survival rate nih.gov | Thiazole derivatives nih.gov |

| Cardiology | Rat model of heart failure | Cardiac function, myocardial fibrosis researchgate.net | Hydrochlorothiazide researchgate.net |

Investigation of Metabolic Pathways and Excretion Mechanisms

Understanding the metabolic fate and excretion routes of a drug candidate is essential for determining its pharmacokinetic profile and potential for drug-drug interactions. For this compound, insights can be drawn from studies on other thiazole and sulfonamide-containing compounds.

Metabolic Pathways:

The metabolism of thiazole-containing drugs can be complex and may involve the formation of reactive metabolites. nih.gov Quantum chemical studies suggest that the biotransformation of the thiazole group, catalyzed by cytochrome P450 enzymes, can lead to the formation of epoxides, S-oxides, and N-oxides. nih.gov The presence of an amino group on the thiazole ring can facilitate these metabolic pathways. nih.gov

Studies on the metabolism of benzothiazole (B30560) in guinea pigs have identified ring-cleavage products, including 2-methylmercaptoaniline and its oxidized metabolites. nih.gov Research on 2-benzothiazyl sulfenamides in rats revealed that these compounds are transformed in the liver to 2-mercaptobenzothiazole (B37678) and its conjugates, such as glucuronide and sulfate (B86663) conjugates, which are then predominantly excreted into the bile. nih.gov

Chlorothiazide, a related diuretic, is not metabolized and is rapidly eliminated by the kidneys. drugbank.com

Excretion Mechanisms:

The excretion of thiazole sulfonamides and their metabolites likely occurs through both renal and fecal routes. The study on 2-benzothiazyl sulfenamides in rats showed that the compounds and their metabolites were excreted in both urine and feces. nih.gov The route of excretion can be influenced by the physicochemical properties of the metabolites. For instance, more polar conjugates like glucuronides and sulfates are often excreted in bile. nih.gov Chlorothiazide is primarily excreted unchanged in the urine. drugbank.com

Assessment of Mechanism-Based Toxicity and Off-Target Effects

A thorough toxicological assessment is paramount to ensure the safety of a new chemical entity. This includes evaluating both on-target and off-target toxicities, as well as the potential for mechanism-based toxicity.

Mechanism-Based Toxicity:

The formation of reactive metabolites from the thiazole ring is a potential source of mechanism-based toxicity. nih.gov These electrophilic metabolites can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction and toxicity. nih.gov

Off-Target Effects:

Cytotoxicity:

In vitro cytotoxicity studies are crucial for the early identification of potential toxicity. Studies on various thiazole derivatives have assessed their cytotoxic effects on different cell lines. nih.gov For example, a series of 5-chloro-N-phenylpyrazine-2-carboxamides were evaluated for their in vitro cytotoxicity in Chinese hamster ovary and renal cell adenocarcinoma cell lines. nih.gov Some benzothiazoles have been reported to generate free radicals, which may lead to liver and heart toxicity. mdpi.com

Table 3: Potential Toxicological Profile and Off-Target Effects

| Aspect | Potential Concern | Investigational Approach | Insights from Related Compounds |

|---|---|---|---|

| Mechanism-Based Toxicity | Formation of reactive metabolites from the thiazole ring nih.gov | In vitro metabolic studies with liver microsomes, trapping of reactive metabolites | Thiazole-containing drugs can form reactive epoxides and oxides. nih.gov |

| Off-Target Effects | Inhibition of carbonic anhydrases nih.gov | In vitro enzyme inhibition assays | Thiazide diuretics are known to inhibit various carbonic anhydrase isoforms. nih.gov |

| Cytotoxicity | Induction of cell death | In vitro cytotoxicity assays (e.g., MTT, LDH) | Some thiazole derivatives have shown cytotoxicity in various cell lines. nih.gov |

| Organ Toxicity | Potential for liver and heart toxicity | In vivo toxicology studies in animal models | Certain benzothiazoles have been associated with hepatotoxicity and cardiotoxicity. mdpi.com |

Future Perspectives and Challenges in 5 Chlorothiazole 2 Sulfonamide Research

Development of Highly Selective and Potent Analogues for Specific Therapeutic Targets

A primary avenue for future research into 5-Chlorothiazole-2-sulfonamide lies in the rational design and synthesis of analogues with high selectivity and potency for specific biological targets. The thiazole (B1198619) and sulfonamide moieties are privileged structures in medicinal chemistry, known to interact with a variety of enzymes and receptors. nih.gov

Future work will likely focus on modifying the core structure of this compound to enhance its interaction with key therapeutic targets. For instance, the sulfonamide group is a well-established zinc-binding group, making it a suitable candidate for targeting metalloenzymes such as carbonic anhydrases (CAs). nih.gov The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. nih.gov Research could, therefore, be directed towards creating derivatives of this compound that exhibit isoform-selective inhibition of CAs, thereby minimizing off-target effects.

Another promising direction is the exploration of its potential as an antimicrobial agent. Sulfonamides historically have been used as antibacterial drugs that act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.govresearchgate.net The development of novel sulfonamide derivatives is a key strategy to combat the rise of drug-resistant microbial strains. nih.gov By creating analogues of this compound, researchers may be able to develop compounds with enhanced activity against resistant bacteria. nih.gov

The 2-aminothiazole (B372263) scaffold, a related structure, has also been investigated for its anticancer properties. nih.gov This suggests that derivatives of this compound could be synthesized and evaluated for their potential as anticancer agents, targeting various pathways involved in tumor growth and proliferation.

A significant challenge in this area is the need for sophisticated computational modeling and high-throughput screening methods to predict the binding affinities and selectivity of new analogues. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity.

| Potential Therapeutic Target | Rationale for this compound Analogues | Key Research Focus |

| Carbonic Anhydrases (CAs) | The sulfonamide group is a known zinc-binding moiety. nih.gov | Design of isoform-selective CA inhibitors for glaucoma, epilepsy, and cancer. nih.gov |

| Dihydropteroate Synthase (DHPS) | Sulfonamides are established inhibitors of bacterial folate synthesis. nih.govresearchgate.net | Development of analogues with activity against drug-resistant bacteria. nih.govnih.gov |

| Cancer-related Kinases/Enzymes | The 2-aminothiazole scaffold has shown anticancer potential. nih.gov | Synthesis and evaluation of derivatives for antiproliferative activity. |

Integration with Advanced Drug Delivery Systems and Nanotechnology

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems and nanotechnology offer promising solutions to overcome the pharmacokinetic challenges associated with small molecule drugs like this compound. nih.govnih.gov

Future research will likely explore the encapsulation of this compound into various nano-based drug delivery systems (NDDSs) such as liposomes, polymeric nanoparticles, and nanoemulsions. nih.govimrpress.com These systems can improve the solubility of poorly soluble compounds, protect them from degradation, and enable targeted delivery to specific tissues or cells. nih.govmdpi.com For instance, if developed as an anticancer agent, this compound could be loaded into nanoparticles functionalized with ligands that specifically bind to receptors overexpressed on cancer cells, thereby increasing its concentration at the tumor site and reducing systemic toxicity.

The development of stimuli-responsive drug delivery systems is another exciting prospect. These systems are designed to release their drug cargo in response to specific triggers, such as changes in pH or temperature, which are often characteristic of diseased tissues like tumors or sites of inflammation. This would allow for a more controlled and targeted release of this compound.

Furthermore, nanotechnology can be employed to develop novel formulations for topical or localized delivery, which could be particularly relevant for applications in treating eye diseases (if targeting carbonic anhydrase for glaucoma) or skin infections. reading.ac.uk

The primary challenges in this area include ensuring the biocompatibility and biodegradability of the nanocarriers, achieving high drug loading and encapsulation efficiency, and scaling up the production of these advanced formulations for potential clinical use. nih.gov

| Drug Delivery System | Potential Application for this compound | Anticipated Benefit |

| Liposomes | Systemic delivery of anticancer analogues. nih.gov | Improved biocompatibility and reduced toxicity. nih.gov |

| Polymeric Nanoparticles | Targeted delivery to specific tissues (e.g., tumors, kidneys). imrpress.commdpi.com | Enhanced therapeutic efficacy and reduced off-target effects. nih.gov |

| Nanoemulsions/Nanosuspensions | Improved delivery for topical applications (e.g., ocular). reading.ac.uk | Increased bioavailability and patient compliance. reading.ac.uk |

| Stimuli-Responsive Hydrogels | Controlled release at sites of inflammation or infection. imrpress.com | Localized and sustained drug action. |

Addressing Mechanisms of Drug Resistance

A major hurdle in the long-term efficacy of many therapeutic agents, particularly antimicrobials, is the development of drug resistance. For sulfonamides, resistance in bacteria is often mediated by mutations in the target enzyme, dihydropteroate synthase (DHPS), which reduce the binding affinity of the drug, or through the acquisition of alternative, drug-insensitive DHPS enzymes encoded by sul genes. nih.govspringernature.comsemanticscholar.org

Future research on this compound must proactively address these potential resistance mechanisms. One approach is to design analogues that can effectively inhibit the mutated or alternative DHPS enzymes. This requires a deep understanding of the structural differences between the wild-type and resistant enzymes, which can be elucidated through techniques like X-ray crystallography.

Another strategy is to develop compounds that act on different cellular targets, thereby circumventing the existing resistance mechanisms. This could involve exploring novel mechanisms of action for this compound derivatives beyond DHPS inhibition.

Furthermore, the development of efflux pump inhibitors that can be co-administered with this compound could be a viable strategy. Efflux pumps are membrane proteins that actively transport drugs out of the bacterial cell, and their inhibition can restore the activity of drugs that are substrates for these pumps.

The key challenge will be to stay ahead of the evolutionary arms race with pathogens and to develop strategies that are effective against a broad range of resistance mechanisms.

Exploration of Potential for Combination Therapies

The use of combination therapies is a well-established strategy to enhance therapeutic efficacy, reduce the likelihood of drug resistance, and lower the required doses of individual drugs, thereby minimizing side effects. The future of this compound research should include a thorough investigation of its potential in combination with other therapeutic agents.

In the context of antimicrobial therapy, this compound could be combined with other classes of antibiotics that have different mechanisms of action. This can lead to synergistic effects where the combined activity is greater than the sum of the individual activities.

If developed as an anticancer agent, this compound could be used in combination with existing chemotherapeutic drugs or targeted therapies. For instance, if it is found to inhibit a specific signaling pathway in cancer cells, it could be combined with a drug that targets a different pathway, leading to a more comprehensive blockade of tumor growth.

Preclinical studies will be essential to identify synergistic drug combinations and to determine the optimal dosing schedules. The challenge lies in the complexity of designing and conducting these combination studies, as well as understanding the molecular basis of any observed synergistic interactions.

Bridging Preclinical Findings to Clinical Translation Potential

The ultimate goal of any drug discovery and development program is the successful translation of promising preclinical findings into clinically effective therapies. For this compound, this will require a rigorous and systematic preclinical evaluation.

This includes comprehensive in vitro and in vivo studies to establish its efficacy, pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and safety. Animal models of relevant diseases will be crucial in demonstrating proof-of-concept and in identifying a potential therapeutic window.

A significant challenge in the clinical translation of any new chemical entity is the potential for unforeseen toxicity. Therefore, thorough toxicological studies will be necessary to identify any potential adverse effects before advancing to human clinical trials.

Furthermore, the development of robust and scalable synthetic routes for the production of this compound and its analogues will be essential for clinical development and eventual commercialization.

The path from preclinical research to clinical application is long, expensive, and fraught with uncertainty. However, the promising structural features of this compound warrant a dedicated research effort to explore its full therapeutic potential.

Q & A

Q. What are the common synthetic routes for 5-chlorothiazole-2-sulfonamide, and how are intermediates characterized?

The synthesis typically involves sulfonylation of 5-chlorothiazole derivatives. For example, 5-chlorothiophene-2-sulfonyl chloride (a precursor) can be prepared by reacting 2-chlorothiophene with chlorosulfonic acid in the presence of phosphorus pentachloride . Key intermediates are characterized using IR, -NMR, and -NMR to confirm structural integrity . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Standard protocols include:

Q. What physicochemical properties are critical for assessing this compound’s reactivity?

Key properties include solubility (e.g., in DMSO or methanol for biological assays) , pKa (to predict ionization in physiological conditions), and thermal stability (via DSC/TGA). LogP values are often calculated to evaluate lipophilicity for drug-likeness .

Advanced Research Questions

Q. How can researchers design this compound derivatives to enhance biological activity?

Structure-activity relationship (SAR) studies guide modifications:

- Substituent addition : Introducing electron-withdrawing groups (e.g., nitro or halogens) at specific positions can enhance binding to target proteins .

- Hybridization : Combining the sulfonamide moiety with heterocycles (e.g., quinoxaline or triazole) improves anti-proliferative activity, as seen in hybrid molecules tested against cancer cell lines .

- Docking studies : Molecular modeling predicts interactions with enzymes like carbonic anhydrase or kinases .

Q. How should contradictions in spectral or biological data be resolved during analysis?

- Reproducibility checks : Re-run experiments under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .

- Cross-validation : Use orthogonal techniques (e.g., X-ray crystallography or HPLC purity analysis) to confirm structural assignments .

- Statistical analysis : Apply ANOVA or t-tests to assess significance of biological activity variations between batches .

Q. What methodologies are used to assess the mechanism of action in biological assays?

- Enzyme inhibition assays : Measure IC values against targets like carbonic anhydrase or bacterial dihydropteroate synthase .

- Cell-based assays : Evaluate cytotoxicity (via MTT or apoptosis markers) and correlate with ROS generation or mitochondrial membrane potential changes .

- Metabolic profiling : Use LC-MS to track metabolite formation in bacterial or mammalian cell cultures .

Data Interpretation and Workflow Design

Q. How can researchers systematically address gaps in existing literature on this compound?

- Aggregated searches : Use Scopus or PubMed with Boolean strings (e.g., "(this compound) AND (synthesis OR SAR)") to identify understudied areas .

- Meta-analysis : Compare datasets from multiple studies to highlight inconsistencies in biological efficacy or synthetic yields .

Q. What strategies optimize the synthesis of novel derivatives for high-throughput screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.